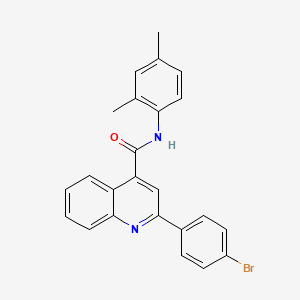
2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives involves various methodologies, including the Brønsted acidic ionic liquid catalyzed tandem reaction of 4-hydroxy-1-methyl-2-quinolone with chalcone, leading to the regioselective synthesis of pyrano[3,2-c]quinolin-2-ones under solvent-free conditions. This green synthetic protocol highlights an efficient pathway for constructing complex quinoline frameworks, which could be analogous to the synthesis of 2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate (Bagdi & Hajra, 2014).
Molecular Structure Analysis
Quinoline derivatives' molecular structures have been extensively studied, revealing insights into their zwitterionic forms and hydrogen-bonded networks, which are crucial for understanding the reactivity and interaction of these molecules. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate, a related intermediate, showcases the zwitterionic tautomer confirmed through single-crystal data (Bekö, Bats, & Schmidt, 2012).
Chemical Reactions and Properties
The chemical reactivity of quinoline compounds often involves cycloaddition reactions, Michael addition, and electrophilic substitutions, reflecting their versatile chemical properties. For example, the synthesis and characterization of dibenzyltin(IV) complexes of quinolin-8-olates demonstrate the quinoline moiety's ability to participate in complex formation with metals, hinting at the chemical behavior of 2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate (Baul et al., 2006).
Physical Properties Analysis
Quinoline derivatives exhibit a range of physical properties, including solubility patterns, melting points, and crystalline structures, which are essential for their application in various fields. The solvate structures and polymorphism of related compounds provide valuable data for predicting the physical behavior of 2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and electrophilic sites, are crucial for understanding their reactivity. The electrochemical study of 4-chloro-N-8-quinolinylbenzenesulfonamide, a compound with a similar structure, provides insights into the electrochemical behavior and interaction with metals, offering a glimpse into the chemical properties of 2-methyl-8-quinolinyl 2,4-dichloro-3-methylbenzenesulfonate (Huebra & Elizalde, 2011).
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dichloro-3-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-6-7-12-4-3-5-14(17(12)20-10)23-24(21,22)15-9-8-13(18)11(2)16(15)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOIRJWVKKNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)


![2-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4780139.png)
![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)
![4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B4780161.png)

![N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}](/img/structure/B4780179.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide](/img/structure/B4780187.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B4780193.png)
![2-butylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4780199.png)
![3-allyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4780205.png)